(R)-Rutheniumdiacetate-(DM-SEGPHOS) (R)-Rutheniumdiacetate-(DM-SEGPHOS)
Brand Name: Vulcanchem
CAS No.: 944450-50-4
VCID: VC3011080
InChI: InChI=1S/C46H44O4P2.2C2H4O2.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;2*1-2(3)4;/h9-24H,25-26H2,1-8H3;2*1H3,(H,3,4);
SMILES: CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru]
Molecular Formula: C50H52O8P2Ru
Molecular Weight: 944.0 g/mol

(R)-Rutheniumdiacetate-(DM-SEGPHOS)

CAS No.: 944450-50-4

Cat. No.: VC3011080

Molecular Formula: C50H52O8P2Ru

Molecular Weight: 944.0 g/mol

* For research use only. Not for human or veterinary use.

(R)-Rutheniumdiacetate-(DM-SEGPHOS) - 944450-50-4

Specification

CAS No. 944450-50-4
Molecular Formula C50H52O8P2Ru
Molecular Weight 944.0 g/mol
IUPAC Name acetic acid;[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium
Standard InChI InChI=1S/C46H44O4P2.2C2H4O2.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;2*1-2(3)4;/h9-24H,25-26H2,1-8H3;2*1H3,(H,3,4);
Standard InChI Key DQDVNUGYAGPIFX-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru]
Canonical SMILES CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru]

Introduction

Applications in Asymmetric Catalysis

Asymmetric catalysis is a field where chiral compounds like (R)-Rutheniumdiacetate-(DM-SEGPHOS) are highly valued. These compounds can facilitate reactions that produce enantiopure products, which are essential in pharmaceuticals and other industries.

Reaction TypeEnantioselectivityYield
HydrohydroxyalkylationHigh (>80% ee)Moderate (up to 34%)
Carbonyl PrenylationHigh (dependent on halide)Variable

Synthesis and Characterization

The synthesis of (R)-Rutheniumdiacetate-(DM-SEGPHOS) typically involves the coordination of ruthenium with the DM-SEGPHOS ligand and acetate groups. The characterization of such compounds often relies on spectroscopic methods like NMR and mass spectrometry.

MethodDescription
NMR SpectroscopyUsed to determine the structure and stereochemistry of the compound.
Mass SpectrometryProvides molecular weight and fragmentation patterns.

Research Findings and Future Directions

While specific research findings on (R)-Rutheniumdiacetate-(DM-SEGPHOS) are scarce, the use of DM-SEGPHOS ligands in ruthenium catalysis has been extensively studied. These studies highlight the potential of such compounds in achieving high enantioselectivity in various reactions.

CompoundApplicationOutcome
Ru-SEGPHOS ComplexesCarbonyl PrenylationHigh Regioselectivity and Enantioselectivity
Ru-DM-SEGPHOS ComplexesHydrohydroxyalkylationGood Diastereoselectivity and Enantioselectivity

Future research should focus on exploring the specific applications and optimizations of (R)-Rutheniumdiacetate-(DM-SEGPHOS) in asymmetric catalysis, potentially leveraging its chiral properties to enhance reaction outcomes.

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